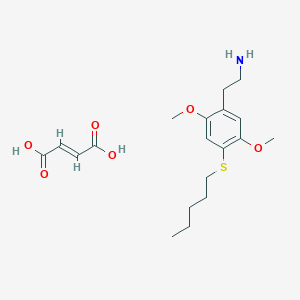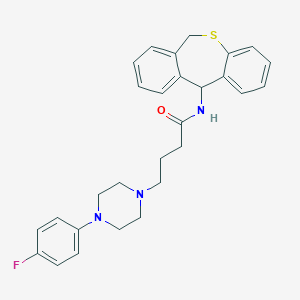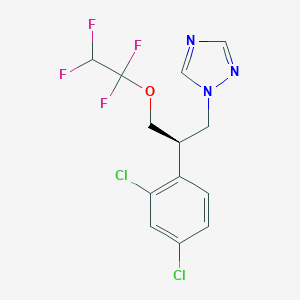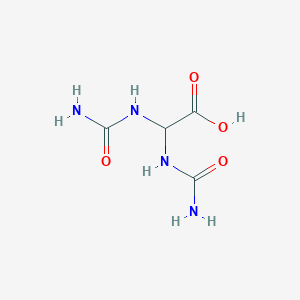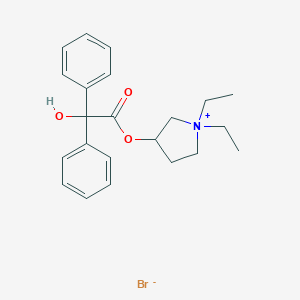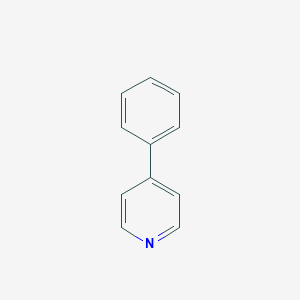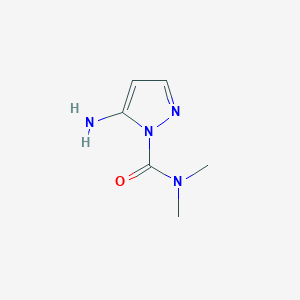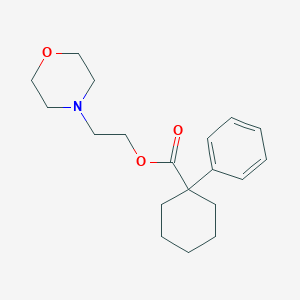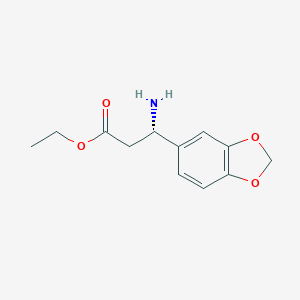
Benz(a)anthracene-7-methanol, acetate
Descripción general
Descripción
Benz(a)anthracene-7-methanol, acetate, also known as 7-Methyl-5-Benz(A)Anthracenyl Acetate, is a chemical compound with the molecular formula C21H16O2 . It contains 39 atoms in total, including 16 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
Benz(a)anthracene-7-methanol, acetate contains a total of 42 bonds, including 26 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 ester (aliphatic) .Aplicaciones Científicas De Investigación
Soil Remediation
Benz(a)anthracene-7-methanol, acetate has been used in studies related to the remediation of organic pollutants in farmland soil . The compound was used as a tracer in microcosms to investigate the potential for biotransformation of polycyclic aromatic hydrocarbon in soil . The study found that lignin-containing organic amendments could be promising soil remediation agents of benz[a]anthracene by stimulating mineralization and sequestration of pollutants .
Organic Synthesis
This compound has diverse applications in scientific research, including organic synthesis. Its unique structure enables the exploration of various fields, offering valuable insights into complex biochemical processes.
Environmental Studies
Benz(a)anthracene-7-methanol, acetate is also used in environmental studies. Its unique properties make it a valuable tool for studying pollutant distribution and bacterial changes in different environments.
Medical Research
In the field of medical research, Benz(a)anthracene-7-methanol, acetate is used to gain insights into complex biochemical processes. However, the specific applications in this field are not detailed in the sources.
Construction of Anthracene Derivatives
The compound is used in the construction of anthracene derivatives . Recent strategies have been employed to prepare anthracene derivatives, focusing on direct and indirect methods to construct anthracene and anthraquinone frameworks .
Fabrication of Supramolecular Assemblies
Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies . These assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .
Mecanismo De Acción
Target of Action
Benz(a)anthracene-7-methanol, acetate, also known as 7-Acetoxymethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets the immune system . It is suggested that the compound interacts with microsomal epoxide hydrolase (mEH), a key enzyme involved in the metabolism of xenobiotics .
Mode of Action
The compound’s interaction with its targets results in immunosuppression and organ-specific carcinogenic effects . It is believed to cause a dose-dependent decrease in spleen weights, indicating its potential to induce lymphoid toxicity . The compound’s mode of action is thought to involve the metabolic activation at the target organ .
Biochemical Pathways
It is known that pahs like this compound can be metabolized by the body into reactive intermediates, which can bind to dna and lead to mutations . This process is believed to be involved in the compound’s carcinogenic effects .
Pharmacokinetics
It is known that pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body into various metabolites, some of which may be more toxic or carcinogenic than the parent compound .
Result of Action
The primary result of the action of Benz(a)anthracene-7-methanol, acetate is immunosuppression and organ-specific carcinogenic effects . It can cause a decrease in spleen weights, indicating potential lymphoid toxicity . The compound’s carcinogenic effects are believed to be due to its ability to be metabolized into reactive intermediates that can bind to DNA and cause mutations .
Action Environment
The action, efficacy, and stability of Benz(a)anthracene-7-methanol, acetate can be influenced by various environmental factors. It is known that PAHs can be influenced by factors such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
benzo[a]anthracen-7-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPBTQUURFHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169959 | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benz(a)anthracene-7-methanol, acetate | |
CAS RN |
17526-24-8 | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 7-Acetoxymethylbenz[a]anthracene interact with DNA, and what are the implications of this interaction?
A1: [] 7-Acetoxymethylbenz[a]anthracene exhibits mutagenic activity without metabolic activation, indicating it can directly interact with DNA. This suggests it's an ultimate mutagen, meaning it doesn't require metabolic conversion to exert its mutagenic effects. In contrast, its related compound, 7-Hydroxymethylbenz[a]anthracene, needs metabolic activation by enzymes like those found in liver microsomes to bind to DNA. This difference in DNA interaction highlights the importance of structural features in determining a compound's mutagenic potential.
Q2: What insights do the mutagenicity studies provide about the structure-activity relationship of 7-substituted benz[a]anthracenes?
A2: [] The research shows that the presence and nature of the substituent at the 7-position of benz[a]anthracene significantly influence its mutagenicity. While all tested 7-substituted derivatives showed mutagenic activity with metabolic activation, only 7-Acetoxymethylbenz[a]anthracene was mutagenic without it. This suggests the acetoxymethyl group might be directly involved in DNA interaction, potentially acting as a good leaving group. This highlights the importance of the 7-position and the specific substituent in dictating the compound's mutagenic potential and its ability to directly interact with DNA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



